ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
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Overview
Description
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a synthetic compound that consists of multiple functional groups, including ester, urea, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate generally involves multi-step synthetic processes:
Step 1: : Synthesis of 3,4-dimethylphenylamine by nitration and subsequent reduction of 3,4-dimethylnitrobenzene.
Step 2: : Formation of 1-(3,4-dimethylphenyl)-1H-tetrazole by reacting 3,4-dimethylphenylamine with sodium azide and triethyl orthoformate in acidic conditions.
Step 3: : Synthesis of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine by alkylation.
Step 4: : Coupling of 1-(3,4-dimethylphenyl)-1H-tetrazol-5-ylmethylamine with ethyl 3-isocyanatopropanoate under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures while maintaining stringent control over reaction conditions such as temperature, pressure, and the purity of reactants. Continuous flow reactors and automated synthesis systems might be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo oxidation reactions at the tetrazole and aromatic sites.
Reduction: : The compound can be reduced to alter the tetrazole ring or the ester moiety.
Substitution: : The urea group provides a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, acyl chlorides
Major Products Formed from These Reactions
Oxidation: : Corresponding ketones or carboxylic acids
Reduction: : Alcohols or amines
Substitution: : Various substituted urea derivatives
Scientific Research Applications
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate finds applications in various fields of scientific research:
Medicinal Chemistry: : Investigated for its potential as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.
Organic Synthesis: : Serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: : Explored for its potential use in the development of new materials with unique properties.
Biology: : Used in biochemical assays to study enzyme interactions and inhibition.
Industry: : Potentially useful as a catalyst or as a component in the formulation of specialty chemicals.
Mechanism of Action
The exact mechanism of action of ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate depends on its application. In medicinal chemistry, it may function by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Comparison with Similar Compounds
Ethyl 3-(3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared to compounds with similar functional groups:
Ethyl 3-(3-(phenylureido)propanoate): : Lacks the tetrazole ring, leading to different chemical reactivity and biological activity.
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Substituted with a chlorine atom, which can influence its electronic properties and interactions.
Ethyl 3-(3-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: : Presence of two chlorine atoms on the aromatic ring affects its overall reactivity and potency.
Properties
IUPAC Name |
ethyl 3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-4-25-15(23)7-8-17-16(24)18-10-14-19-20-21-22(14)13-6-5-11(2)12(3)9-13/h5-6,9H,4,7-8,10H2,1-3H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGKPZZZHFKSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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